1,1,1-Trifluoro-6-methylheptane-2,4-dione is a fluorinated organic compound with the chemical formula and a molecular weight of 196.17 g/mol. This compound is recognized for its unique trifluoromethyl group, which imparts distinct chemical properties and reactivities. It is classified under organofluorine compounds, specifically as a diketone due to the presence of two carbonyl functional groups.
The synthesis of 1,1,1-trifluoro-6-methylheptane-2,4-dione typically involves several methods, with one notable approach being the reaction of appropriate precursors under controlled conditions. A common synthesis route includes:
The molecular structure of 1,1,1-trifluoro-6-methylheptane-2,4-dione can be described as follows:
CC(C)C(=O)C(=O)C(C)(C(F)(F)F)
.XWBVTGFPQXBNOZ-UHFFFAOYSA-N
.1,1,1-Trifluoro-6-methylheptane-2,4-dione participates in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific conditions such as temperature control and pH adjustments to optimize yields and minimize by-products.
The mechanism of action for reactions involving 1,1,1-trifluoro-6-methylheptane-2,4-dione typically involves the following steps:
This mechanism highlights the reactivity of the diketone structure due to its electrophilic nature.
1,1,1-Trifluoro-6-methylheptane-2,4-dione has several scientific applications:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0